molecular formula C24H27N3O3S2 B2858623 N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide CAS No. 380340-02-3

N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide

Cat. No. B2858623
CAS RN: 380340-02-3
M. Wt: 469.62
InChI Key: YNWNWXLWZDDXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

The imidazole moiety present in CCG-200665 is a significant structure in pharmaceutical chemistry. Imidazole derivatives are known for a wide range of biological activities, including antibacterial , antifungal , and antitumor properties . This suggests that CCG-200665 could be explored for the development of new therapeutic agents targeting various diseases.

Antitumor and Cytotoxic Research

Compounds similar to CCG-200665 have shown potent effects on human tumor cell lines . Research into CCG-200665 could provide insights into new antitumor medications, particularly for cancers where current treatments are limited or ineffective.

Bioinformatics and Computational Biology

The Chemical Computing Group (CCG) utilizes technology like CCG-200665 for research in computer-aided molecular design and molecular simulations . This application is crucial for understanding molecular interactions and designing drugs with high specificity and efficacy.

Chemical Research Education

In academic settings, compounds like CCG-200665 are used to teach advanced experimental skills and scientific research methodologies . They serve as practical examples for students learning about the synthesis and application of complex organic molecules.

Sensing and Separation Technologies

Organic cages, which can include structures similar to CCG-200665, are used in chemosensors for detecting analytes in complex media . This application is vital for environmental monitoring and quality control in various industries.

Interdisciplinary Research

CCG-200665’s diverse chemical properties make it a candidate for interdisciplinary research, bridging gaps between fields such as chemistry , biology , and material science . It can contribute to the development of innovative solutions to complex problems that require a multifaceted approach.

properties

IUPAC Name

N-[4-[2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-14(28)25-15-9-11-16(12-10-15)27-22(30)20-17-7-5-6-8-18(17)32-21(20)26-23(27)31-13-19(29)24(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWNWXLWZDDXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C(C)(C)C)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.